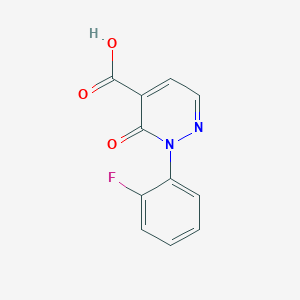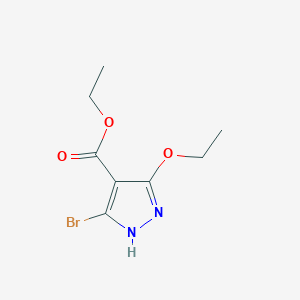
8-bromo-2-hydroxy-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “8-bromo-2-hydroxy-1H-quinolin-4-one” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “8-bromo-2-hydroxy-1H-quinolin-4-one” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the chemical reactions and improve the yield of the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet the demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production methods may include continuous flow reactors, batch reactors, and other advanced technologies to achieve efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: Compound “8-bromo-2-hydroxy-1H-quinolin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Compound “8-bromo-2-hydroxy-1H-quinolin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of compound “8-bromo-2-hydroxy-1H-quinolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: Compound “8-bromo-2-hydroxy-1H-quinolin-4-one” is unique due to its specific chemical structure and properties, which differentiate it from similar compounds. While similar compounds may share some chemical features, “this compound” has distinct characteristics that make it valuable for specific applications. For example, its reactivity, stability, and biological activity may differ from those of similar compounds, making it suitable for unique research and industrial purposes.
Propiedades
IUPAC Name |
8-bromo-2-hydroxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZASLVENRUONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-Methoxybenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B8019439.png)
![(2S)-2-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B8019448.png)





![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8019497.png)


![6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019516.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019519.png)


